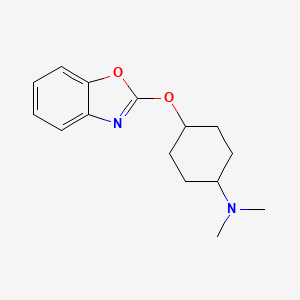![molecular formula C20H23NO3S2 B2530765 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2034593-96-7](/img/structure/B2530765.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic compound characterized by its unique structural elements, combining a benzo[b]thiophene moiety with a sulfonamide group
Mechanism of Action
Benzo[b]thiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . Some benzo[b]thiophene derivatives have shown high antibacterial activity against Staphylococcus aureus .
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the following steps:
Preparation of benzo[b]thiophene-3-carboxylic acid through cyclization reactions.
Conversion of the carboxylic acid group to an alcohol by reduction.
Introduction of the hydroxyethyl group via ethylation.
Sulfonation of 2,3,5,6-tetramethylbenzene to produce the sulfonyl chloride derivative.
Coupling of the hydroxyethyl benzo[b]thiophene with the sulfonyl chloride to form the desired sulfonamide.
Industrial Production Methods: Industrial-scale production may involve similar synthetic routes but optimized for larger scales, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated reaction systems can be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the hydroxyethyl group, to form a corresponding aldehyde or ketone.
Reduction: Reduction reactions may target the sulfonamide or the hydroxyethyl group, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents in polar solvents.
Major Products:
Oxidized derivatives (aldehydes, ketones).
Reduced derivatives (alcohols, amines).
Substituted benzo[b]thiophene products with functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several notable applications:
Chemistry:
Used as an intermediate in organic synthesis, particularly for the construction of more complex molecules.
Acts as a ligand in coordination chemistry, influencing the properties of metal complexes.
Biology:
Evaluated for its potential as a pharmacophore in drug discovery.
Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Used as a lead compound in the development of new therapeutic agents.
Industry:
Utilized in the production of advanced materials with specific chemical properties.
Applied in the design of new catalysts for industrial processes.
Comparison with Similar Compounds
N-(2-(benzothiazol-2-yl)-2-hydroxyethyl)benzenesulfonamide
N-(2-(benzo[d]oxazol-2-yl)-2-hydroxyethyl)benzenesulfonamide
N-(2-(indol-3-yl)-2-hydroxyethyl)benzenesulfonamide
These compounds share similar structural features but differ in their heterocyclic components, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-12-9-13(2)15(4)20(14(12)3)26(23,24)21-10-18(22)17-11-25-19-8-6-5-7-16(17)19/h5-9,11,18,21-22H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJGWHBSJSTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/new.no-structure.jpg)
![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)

![N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2530689.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)


![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)
![3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2530699.png)
![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)
